molecular formula C13H11N3O B1396476 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1338664-59-7

2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B1396476
M. Wt: 225.25 g/mol
InChI Key: HCIDDFLKSPZOOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, also known as 2MPP, is a pyrazolo[1,5-a]pyrazin-4-one (PP) derivative that has been studied for its potential application in scientific research. PP derivatives are a class of compounds that contain a pyrazole ring and a pyridine ring, and are known for their ability to act as ligands for metal ions and as inhibitors of enzymes. 2MPP has been studied for its ability to interact with enzymes and metal ions, as well as its biochemical and physiological effects. In

Scientific Research Applications

  • Cancer Treatment Potential

    • Research indicates that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one demonstrate inhibitory effects against the growth of A549 and H322 lung cancer cells. The synthesis of these compounds has been achieved through microwave-assisted one-step and solvent-free reactions, yielding good yields. The structures are characterized by various spectroscopic methods, including IR, (1)H NMR, mass spectroscopy, and X-ray diffraction analysis. These compounds exhibit dosage-dependent inhibitory effects on cancer cell growth, suggesting their potential as therapeutic agents (Zheng, Shao, Zhao, & Miao, 2011).
  • Fluorescent Compounds for Spectroscopy

    • Novel fluorescent compounds containing the pyrazolo[1,5-a]pyrazin-4(5H)-one moiety have been synthesized for use in spectroscopic applications. These compounds exhibit interesting optical properties, including UV-vis absorption and fluorescence, and their structural characterization is achieved through various spectroscopic techniques. The pH-dependent UV-vis absorption of these compounds in methanol-H2O solutions was also studied, indicating potential applications in pH-sensitive environments (Zheng, Gong, Liu, Liu, & Zhao, 2011).
  • Anti-Inflammatory and Ulcerogenicity Studies

    • Derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one, closely related to pyrazolo[1,5-a]pyrazin-4(5H)-one, have shown promising anti-inflammatory activity. Studies involving animal models have demonstrated the effectiveness of these compounds in reducing inflammation, comparable to reference drugs like indomethacin. Notably, some compounds exhibit minimal ulcerogenic effects, which is a significant advantage in drug development (El-Tombary, 2013).
  • Potential in Analgesic and Anti-Inflammatory Treatments

    • Pyrazolo[1,5-a]pyrimidine derivatives, incorporating phenylsulfonyl moiety, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds were found to exhibit high analgesic and anti-inflammatory effects, with some surpassing the effectiveness of indomethacin, a standard reference drug. This research highlights the potential of these derivatives in developing new analgesic and anti-inflammatory agents (Shaaban, Saleh, Mayhoub, Mansour, & Farag, 2008).

properties

IUPAC Name

2-(2-methylphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-4-2-3-5-10(9)11-8-12-13(17)14-6-7-16(12)15-11/h2-8H,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIDDFLKSPZOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=CNC(=O)C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

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